Bienvenue dans la boutique en ligne BenchChem!

Brevinin-1

Antimicrobial peptides Gram-negative bacteria MIC comparison

Brevinin-1 (145963-49-1) is a non-interchangeable AMP scaffold validated by sequence-level functional divergence (e.g., Phe12→Leu substitution reduces anticandidal potency 4-fold; ninefold gradient among BYa/BYb/BYc). Its C-terminal Cys18-Cys24 disulfide loop confers unique conformational stability absent in Brevinin-2 or Temporin peptides. Optimized analogs (Brevinin-1pl-3H) demonstrate reduced hemolysis while retaining anti-MRSA activity. Brevinin-1GHd uniquely offers dual antimicrobial-LPS-neutralizing activity. Choose Brevinin-1 for Gram+ research, antifungal SAR, or therapeutic index optimization. ≥98% HPLC purity. For R&D only.

Molecular Formula C121H202N28O26S2
Molecular Weight 2529.237
CAS No. 145963-49-1
Cat. No. B586460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1
CAS145963-49-1
Molecular FormulaC121H202N28O26S2
Molecular Weight2529.237
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(CC5=CC=CC=C5)N)C(=O)O)CCCCN)CCCCN)C(C)O
InChIInChI=1S/C121H202N28O26S2/c1-22-70(15)96(142-92(151)61-127-99(152)72(17)129-108(161)84(56-64(3)4)138-114(167)93(67(9)10)144-113(166)91-49-38-54-148(91)119(172)87(58-66(7)8)139-103(156)79(126)59-77-40-26-24-27-41-77)116(169)131-73(18)100(153)128-74(19)101(154)132-82(46-32-36-52-124)106(159)143-94(68(11)12)115(168)145-95(69(13)14)120(173)149-55-39-48-90(149)112(165)130-75(20)102(155)136-85(57-65(5)6)109(162)137-86(60-78-42-28-25-29-43-78)110(163)140-88-62-176-177-63-89(121(174)175)141-105(158)80(44-30-34-50-122)133-104(157)81(45-31-35-51-123)135-118(171)98(76(21)150)147-117(170)97(71(16)23-2)146-107(160)83(134-111(88)164)47-33-37-53-125/h24-29,40-43,64-76,79-91,93-98,150H,22-23,30-39,44-63,122-126H2,1-21H3,(H,127,152)(H,128,153)(H,129,161)(H,130,165)(H,131,169)(H,132,154)(H,133,157)(H,134,164)(H,135,171)(H,136,155)(H,137,162)(H,138,167)(H,139,156)(H,140,163)(H,141,158)(H,142,151)(H,143,159)(H,144,166)(H,145,168)(H,146,160)(H,147,170)(H,174,175)/t70-,71-,72-,73-,74-,75-,76+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,93-,94-,95-,96-,97-,98-/m0/s1
InChIKeyAMGDYQVEJJSZSQ-IMDMOUBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1 (CAS 145963-49-1) Antimicrobial Peptide: Baseline Characterization and Procurement-Relevant Specifications


Brevinin-1 (CAS 145963-49-1) is a 24-residue cationic antimicrobial peptide (AMP) first isolated from the skin secretions of the frog Rana brevipoda porsa [1]. Its primary sequence is Phe-Leu-Pro-Val-Leu-Ala-Gly-Ile-Ala-Ala-Lys-Val-Val-Pro-Ala-Leu-Phe-Cys-Lys-Ile-Thr-Lys-Lys-Cys, containing an intramolecular disulfide bridge between Cys18 and Cys24 that forms a C-terminal heptapeptide cyclic domain [2]. With a molecular weight of 2529.20 Da and formula C₁₂₁H₂₀₂N₂₈O₂₆S₂ [3], Brevinin-1 exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria including Staphylococcus aureus and multidrug-resistant strains, while also demonstrating antifungal and anticancer properties in various in vitro models [4].

Brevinin-1 Procurement: Why Sequence-Level Specificity Precludes Generic Substitution


Brevinin-1 cannot be interchanged with in-class AMPs due to critical sequence-level differences that dictate antimicrobial spectrum, potency, and therapeutic index. Within the brevinin family alone, single amino acid substitutions produce profound functional divergence: for example, the Phe12→Leu substitution in brevinin-1BYb reduces anticandidal potency fourfold relative to brevinin-1BYa, while additional substitutions in brevinin-1BYc yield a ninefold activity loss [1]. Across families, Brevinin-1 differs from Brevinin-2 in Gram-negative selectivity—Brevinin-2 demonstrates superior anti-E. coli activity (MIC = 4 μg/mL vs. 34 μg/mL for Brevinin-1) [2]—and from Esculentin-1 and Temporin peptides in both sequence homology and functional profile [3]. Furthermore, the C-terminal disulfide-constrained loop (Cys18-Cys24) present in Brevinin-1 is absent in many comparator peptides, conferring distinct conformational stability and membrane interaction properties [4]. These non-interchangeable characteristics mandate precise compound specification for reproducible research outcomes.

Brevinin-1 Quantitative Differentiation: Head-to-Head Antimicrobial and Hemolytic Evidence


Brevinin-1 vs. Brevinin-2: Divergent Gram-Negative Antimicrobial Potency

Brevinin-1 exhibits markedly different anti-E. coli activity compared to its closest structural analog Brevinin-2, both isolated from the same frog species. Against E. coli, Brevinin-1 has an MIC of 34 μg/mL (~13.4 μM), whereas Brevinin-2 demonstrates 8.5-fold superior potency with an MIC of 4 μg/mL (~1.5 μM). This difference is not observed against S. aureus, where both peptides show identical MIC values of 8 μg/mL [1].

Antimicrobial peptides Gram-negative bacteria MIC comparison

Brevinin-1BYa vs. Brevinin-1BYb vs. Brevinin-1BYc: Single Amino Acid Substitutions Alter Anticandidal Potency

Within the brevinin-1 family, minor sequence variations produce substantial potency differences against C. albicans. Brevinin-1BYa (FLPILASLAAKFGPKLFCLVTKKC) has an MIC of 3 μM against C. albicans. The Phe12→Leu substitution in brevinin-1BYb reduces potency fourfold (MIC = 12 μM). Additional substitutions (Lys11→Thr, Phe17→Leu, Val20→Ile) in brevinin-1BYc cause a ninefold potency loss (MIC = 27 μM) [1].

Antifungal peptides Candida albicans Structure-activity relationship

Brevinin-1pl-3H vs. Parent Brevinin-1pl: Enhanced Therapeutic Index Through Histidine Substitution

Engineering studies demonstrate that strategic amino acid substitutions can improve the therapeutic index of Brevinin-1pl. The parent peptide Brevinin-1pl exhibits an MIC of 2 μM against MRSA but shows significant hemolytic activity. The histidine-substituted analog Brevinin-1pl-3H maintains antimicrobial activity (MRSA MIC = 4 μM) while exhibiting reduced hemolysis and low cytotoxicity toward normal HaCaT cells despite high hydrophobicity [1].

Peptide engineering Hemolysis Selectivity index

Brevinin-1GHd: First-in-Class LPS-Neutralizing and Anti-Inflammatory Activity

Brevinin-1GHd is the first reported Brevinin-1 family peptide with demonstrated LPS-neutralizing and anti-inflammatory activity both in vitro and in vivo. The peptide binds LPS with a Kd value of 6.49 ± 5.40 mM and suppresses LPS-induced TNF-α, NO, IL-6, and IL-1β release in RAW 264.7 cells via MAPK pathway inactivation. In a mouse carrageenan-induced paw edema model, Brevinin-1GHd significantly inhibited acute edema development [1]. No other brevinin-1 peptide has been reported to possess this dual antimicrobial-anti-inflammatory functionality.

Anti-inflammatory peptides LPS neutralization In vivo efficacy

Brevinin-1ITa vs. Temporin-ITa: Divergent Cytotoxicity and Antimicrobial Spectrum

Co-isolated from Rana italica skin secretions, Brevinin-1ITa and Temporin-ITa show markedly different bioactivity profiles. Brevinin-1ITa exhibits broad-spectrum activity against both Gram-positive S. epidermidis and Gram-negative E. coli, as well as C. parapsilosis, whereas Temporin-ITa is active only against S. epidermidis and C. parapsilosis. Against cancer cells, Brevinin-1ITa shows LC50 values of 18 μM (A549 lung), 8 μM (MDA-MB-231 breast), and 18 μM (HT-29 colorectal), while Temporin-ITa is 3- to 5-fold less potent. However, Brevinin-1ITa is also strongly hemolytic (LC50 = 7 μM against mouse erythrocytes) [1].

Anticancer peptides Cytotoxicity Brevinin vs. Temporin

Brevinin-1pl vs. Ranatensin-R: Superior Anti-MRSA and Antibiofilm Activity

Brevinin-1pl demonstrates potent activity against methicillin-resistant S. aureus (MRSA) with an MIC of 2 μM, and exhibits antibiofilm activity against both S. aureus and MRSA with an MBIC of 2 μM. In comparison, the temporin-family peptide Ranatensin-R shows much lower bacterial killing ability, requiring engineering (analog Ranatensin-2277) to achieve an MIC of 4 μM against S. aureus and MRSA [1].

Biofilm inhibition MRSA Peptide comparison

Brevinin-1 Optimal Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Gram-Positive-Focused Antimicrobial Susceptibility Testing and Mechanism Studies

Based on the head-to-head comparison showing Brevinin-1's 8.5-fold lower potency against E. coli (34 μg/mL) relative to Brevinin-2 (4 μg/mL) but equivalent anti-S. aureus activity (8 μg/mL) [1], Brevinin-1 is optimally suited for research applications requiring preferential Gram-positive targeting. Its C-terminal disulfide-constrained loop provides a defined structural feature for membrane interaction studies, and its potent anti-MRSA activity (MIC = 2 μM for Brevinin-1pl) [2] supports use in drug-resistant Gram-positive pathogen research. The well-characterized hemolytic profile (HC50 values available for multiple family members) [3] enables controlled toxicity benchmarking.

Antifungal Screening and Structure-Activity Relationship (SAR) Studies

The ninefold potency gradient observed among brevinin-1BYa (MIC = 3 μM), BYb (12 μM), and BYc (27 μM) against C. albicans [1] establishes this peptide family as an ideal scaffold for antifungal SAR investigations. Researchers can leverage these natural sequence variants to map critical residues governing anticandidal activity. The availability of synthetic Brevinin-1 and its analogs enables systematic mutagenesis studies to optimize antifungal potency while mitigating hemolytic liability (HC50 = 4 μM for BYa) [1].

Peptide Engineering and Therapeutic Index Optimization Programs

The successful engineering of Brevinin-1pl-3H, which maintains antimicrobial activity (MRSA MIC = 4 μM) while reducing hemolysis and normal cell cytotoxicity [1], validates Brevinin-1 as a robust starting scaffold for therapeutic index optimization. The comprehensive characterization data available for arginine-, lysine-, and histidine-substituted analogs [1] provides a knowledge base for rational design strategies. This application scenario is particularly relevant for programs targeting dermatological antimicrobial applications, given the demonstrated low HaCaT cell cytotoxicity of optimized analogs [1].

Infectious Inflammation and Sepsis Model Research

Brevinin-1GHd is uniquely positioned among all Brevinin-1 family peptides for infectious inflammation research due to its demonstrated LPS-neutralizing activity (Kd = 6.49 ± 5.40 mM) and suppression of TNF-α, NO, IL-6, and IL-1β release [1]. The validated in vivo efficacy in the carrageenan-induced paw edema model [1] supports its use in preclinical sepsis and endotoxemia studies. No other brevinin-1 peptide has been reported to possess this dual antimicrobial-anti-inflammatory functionality, making Brevinin-1GHd the exclusive choice for this research application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brevinin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.